molecular formula C9H15NO B13901344 [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol

Cat. No.: B13901344
M. Wt: 153.22 g/mol
InChI Key: IDXKJRQMYZLFAY-ZAZKALAHSA-N
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Description

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is a complex organic compound characterized by its unique cyclopropane and pyrrolizine ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. The choice of reagents and solvents is crucial to achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Scientific Research Applications

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol can be compared with other similar compounds, such as:

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar reactivity and applications.

    Pyrrolizine derivatives: These compounds contain the pyrrolizine ring and are studied for their biological activities and potential therapeutic uses.

The uniqueness of this compound lies in its combined cyclopropane and pyrrolizine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[(2R,4S)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol

InChI

InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1

InChI Key

IDXKJRQMYZLFAY-ZAZKALAHSA-N

Isomeric SMILES

C1CC2([C@@H]3C[C@@H]3CN2C1)CO

Canonical SMILES

C1CC2(C3CC3CN2C1)CO

Origin of Product

United States

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